1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

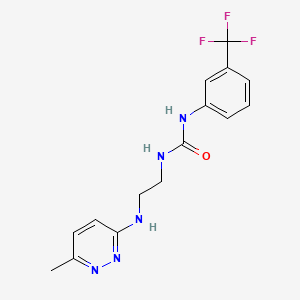

1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a pyridazine ring, a trifluoromethyl group, and a urea moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes

Actividad Biológica

1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, antioxidant, and antitumor properties, supported by relevant data and findings from various studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a pyridazinyl moiety, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds. For instance, derivatives containing the pyridazinyl structure have demonstrated notable antibacterial effects against various strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, indicating significant potency compared to standard antibiotics like ceftriaxone .

Table 1: Antimicrobial Activity of Pyridazinyl Derivatives

| Compound | Target Organism | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Compound A | E. coli ATCC 25922 | 625 | 29 |

| Compound B | S. aureus | 50 | 24 |

| Compound C | P. aeruginosa | 40 | 30 |

Antioxidant Activity

The antioxidant capacity of similar compounds has been evaluated using the DPPH assay. Compounds derived from pyridazine structures showed a high antioxidant capacity, with some achieving approximately 43% inhibition at certain concentrations . This suggests potential applications in reducing oxidative stress.

Table 2: Antioxidant Activity Results

| Compound | % DPPH Inhibition |

|---|---|

| Compound D | 43% |

| Compound E | 25% |

| Compound F | 15% |

Antitumor Activity

The compound's structural features may also confer antitumor properties. Research into related urea derivatives has indicated that they can act as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression. The inhibition of IDO1 can enhance immune response against tumors, making these compounds valuable in cancer therapy .

Table 3: IDO1 Inhibition Potency of Urea Derivatives

| Compound | IDO1 Inhibition (%) |

|---|---|

| Compound G | 70% |

| Compound H | 85% |

| Compound I | 90% |

Case Studies

In a recent study focusing on the synthesis and evaluation of pyridazine derivatives, one specific derivative exhibited significant anti-biofilm activity against E. coli, with a minimum biofilm inhibitory concentration (MBIC) value recorded at 625 µg/mL . This demonstrates the potential of these compounds in addressing biofilm-related infections.

Aplicaciones Científicas De Investigación

Anticancer Applications

Research indicates that 1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea exhibits significant anticancer activity. Several studies have explored its effects on various cancer cell lines:

Study 1: Cytotoxicity Against Breast Cancer Cells

In vitro studies have shown that derivatives of this compound exhibit potent cytotoxic effects against MCF-7 breast cancer cells. The half-maximal inhibitory concentration (IC50) values range from 0.19 to 5.13 µM, indicating strong potential for further development as an anticancer agent .

Study 2: Mechanisms of Action

The compound appears to modulate key signaling pathways involved in cell proliferation and apoptosis. It is believed to interact with specific receptors or enzymes, leading to alterations in gene expression that promote cancer cell death .

Antimicrobial Applications

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial efficacy:

Study 1: Activity Against Methicillin-Resistant Staphylococcus Aureus (MRSA)

Preliminary studies suggest that the compound possesses bactericidal activity against MRSA, with minimum inhibitory concentration (MIC) values reported between 15.625 to 125 µM for related compounds . This suggests potential applications in treating antibiotic-resistant infections.

Study 2: Disruption of Biofilms

Research has also indicated that certain derivatives can disrupt biofilms formed by bacteria, which is crucial in preventing persistent infections. These derivatives showed effectiveness at concentrations lower than traditional antibiotics like ciprofloxacin .

Propiedades

IUPAC Name |

1-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N5O/c1-10-5-6-13(23-22-10)19-7-8-20-14(24)21-12-4-2-3-11(9-12)15(16,17)18/h2-6,9H,7-8H2,1H3,(H,19,23)(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKFHRDZQHZOKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNC(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.